molecular formula C12H8N2O B3161170 2-(Pyridin-2-yloxy)benzonitrile CAS No. 868755-66-2

2-(Pyridin-2-yloxy)benzonitrile

Cat. No.: B3161170
CAS No.: 868755-66-2
M. Wt: 196.2 g/mol
InChI Key: VHNNKCRDKWVTFA-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)benzonitrile is an organic compound with the molecular formula C12H8N2O. It consists of a central benzene ring with a nitrile group (carbon-nitrogen triple bond) attached at one position and a pyridyloxy group (pyridine ring connected to an oxygen atom) attached at another position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2-hydroxybenzonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction typically occurs at elevated temperatures, around 100-120°C, and results in the formation of this compound .

Industrial Production Methods

the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yloxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of a functional group on the molecule with another group.

    Coupling Reactions: Linking two molecules together to form a larger molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like potassium carbonate, solvents such as DMF, and catalysts that facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers have designed and synthesized derivatives of this compound to evaluate their biological activities, such as anti-fibrosis activity.

    Medicine: Compounds with similar structures have been investigated for their potential therapeutic properties.

    Industry: It may find applications in material science and drug discovery due to its unique chemical properties.

Mechanism of Action

compounds with similar structures often exert their effects through interactions with molecular targets, such as enzymes or receptors, and modulate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yloxy)benzonitrile: This compound has a similar structure but with the pyridyloxy group attached at the 4-position of the benzene ring.

    Crisaborole: A compound with a similar benzoxaborole structure, used as a topical medication for atopic dermatitis.

Uniqueness

2-(Pyridin-2-yloxy)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyridin-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNNKCRDKWVTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305741
Record name 2-(2-Pyridinyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-66-2
Record name 2-(2-Pyridinyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyridinyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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